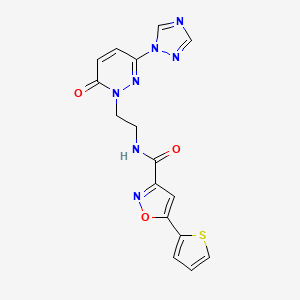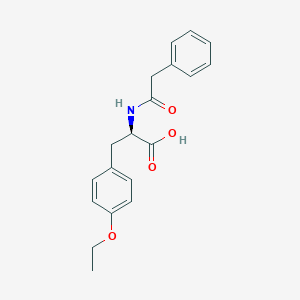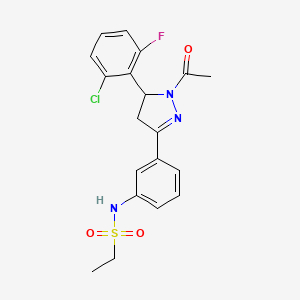![molecular formula C19H16N2O4 B2680938 2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054388-36-1](/img/structure/B2680938.png)
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxyacetic acid derivatives are a group of chemicals that have been developed as commercially important herbicides . They act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Synthesis Analysis
The synthesis of phenoxyacetic acid derivatives involves various chemical techniques and computational chemistry applications . The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives can be analyzed using various computational tools . These tools can provide insights into the molecular framework of these compounds, which can be useful in designing new derivatives with enhanced properties .Chemical Reactions Analysis
The chemical reactions involving phenoxyacetic acid derivatives can be complex and involve various intermediates and reaction pathways . Detailed analysis of these reactions can provide insights into the reactivity and stability of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can be analyzed using various techniques . These properties can include molecular weight, solubility, stability, and reactivity .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs) Application
This compound has been used in the development of Dye-Sensitized Solar Cells (DSSCs) . Researchers have tailored the energy levels of this compound and its derivatives via a conjugate bridge and fluorination of acceptor units for effective D–π–A dye-sensitized solar cells . The results showed that dyes with bridged thiophene π-linker have narrower energy bandgap (Eg) and longer absorption wavelength (λmax) than those with fused thiophene π-linker . Also, fluorination of the acceptor unit of the dyes enhanced the electron accepting ability of 2-cyano-2-pyran-4-ylidene-acetic acid by lowering the lowest unoccupied molecular orbital (LUMO) energy, which leads to lower Eg, lower chemical hardness (η), and longer wavelength . Therefore, incorporation of fluorine atoms at the acceptor unit makes the conduction-band potential more favorable, leading to effective charge separation and charge transfer between donor and acceptor .
[2 + 2] Cycloaddition Application
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . In this review, the application of the [2 + 2] cycloaddition with different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products over the past decade has been summarized . This indicates that “2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid” could potentially be used in the synthesis of cyclobutane-containing natural products through [2 + 2] cycloaddition .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-2-4-8-16(13)21-19(24)15(11-20)10-14-7-3-5-9-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYEVBITSKZEE-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)
![(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)
![6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680869.png)
![3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2680870.png)
![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)
![3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680873.png)


![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)